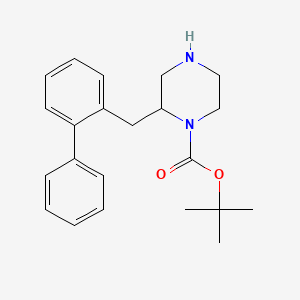
2-Biphenyl-2-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Biphenyl-2-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a biphenyl group attached to a piperazine ring, which is further linked to a carboxylic acid esterified with tert-butyl alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Biphenyl-2-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester typically involves multiple steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a boronic acid derivative reacts with a halogenated benzene in the presence of a palladium catalyst.
Piperazine Ring Formation: The piperazine ring can be introduced through a nucleophilic substitution reaction involving ethylenediamine and a suitable dihalide.
Esterification: The carboxylic acid group is esterified with tert-butyl alcohol using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of ®-2-Biphenyl-2-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-throughput screening and optimization of reaction conditions can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the biphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Biphenyl quinones.
Reduction: Biphenyl-2-ylmethyl-piperazine-1-carboxylic acid.
Substitution: N-alkyl or N-acyl derivatives of the piperazine ring.
Scientific Research Applications
Chemistry
In organic synthesis, ®-2-Biphenyl-2-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester is used as an intermediate in the preparation of more complex molecules
Biology
The compound has potential applications in the development of biologically active molecules. Its piperazine ring is a common motif in many pharmaceuticals, and modifications to this structure can lead to new drug candidates.
Medicine
In medicinal chemistry, ®-2-Biphenyl-2-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester is explored for its potential as a lead compound in the development of new therapeutic agents. Its ability to interact with biological targets makes it a valuable scaffold for drug design.
Industry
The compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications, including the synthesis of polymers and coatings.
Mechanism of Action
The mechanism of action of ®-2-Biphenyl-2-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Biphenyl-2-ylmethyl-piperazine-1-carboxylic acid methyl ester
- 2-Biphenyl-2-ylmethyl-piperazine-1-carboxylic acid ethyl ester
- 2-Biphenyl-2-ylmethyl-piperazine-1-carboxylic acid isopropyl ester
Uniqueness
®-2-Biphenyl-2-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester is unique due to the presence of the tert-butyl ester group, which provides enhanced stability and lipophilicity compared to its methyl, ethyl, and isopropyl counterparts. This increased stability can be advantageous in drug development, as it may lead to improved pharmacokinetic properties and bioavailability.
Properties
Molecular Formula |
C22H28N2O2 |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
tert-butyl 2-[(2-phenylphenyl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C22H28N2O2/c1-22(2,3)26-21(25)24-14-13-23-16-19(24)15-18-11-7-8-12-20(18)17-9-5-4-6-10-17/h4-12,19,23H,13-16H2,1-3H3 |
InChI Key |
ZTIUITBMQCKKKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1CC2=CC=CC=C2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















